2-Amino-1-(4-nitrophenyl)propane-1,3-diol physical and chemical properties
2-Amino-1-(4-nitrophenyl)propane-1,3-diol physical and chemical properties
An In-Depth Technical Guide to 2-Amino-1-(4-nitrophenyl)propane-1,3-diol for Researchers and Drug Development Professionals
Introduction: Unveiling a Critical Pharmaceutical Intermediate
2-Amino-1-(4-nitrophenyl)propane-1,3-diol is a chiral amino alcohol that holds significant importance in the pharmaceutical industry.[1][2] Primarily recognized as a key precursor in the synthesis of the broad-spectrum antibiotic Chloramphenicol, this compound is a cornerstone for researchers and developers working on antibacterial agents.[3][4] Its specific stereochemistry and reactive functional groups make it a versatile building block in organic synthesis beyond its main application.[1] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis context, applications, and handling protocols, tailored for a scientific audience.
Chemical Identity and Structure
The molecule's proper identification is crucial due to its stereoisomeric nature. The different forms are designated by specific CAS numbers.
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IUPAC Name: 2-amino-1-(4-nitrophenyl)propane-1,3-diol[5]
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Molecular Formula: C₉H₁₂N₂O₄[5]
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Molecular Weight: 212.20 g/mol [5]
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Common Synonyms: 1-(p-Nitrophenyl)-2-amino-1,3-propanediol, Chloramphenicol Base, p-Nitrophenylserinol[1][5]
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Key CAS Numbers:
The structure features two chiral centers, leading to four possible stereoisomers. The threo isomers, particularly the (1R,2R) form, are the direct precursors to the biologically active form of Chloramphenicol.
Caption: 2D Structure of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol.
Core Physicochemical Properties
The physical and chemical characteristics of this compound are well-documented, making it a reliable intermediate for large-scale synthesis. It typically presents as a white to pale yellow crystalline powder.[1][3][4] The thermal stability is notable, with a high melting and boiling point, which is advantageous for manufacturing processes.[4]
Table 1: Summary of Physicochemical Data
| Property | Value | Source(s) |
| Physical State | White to pale yellow crystalline powder | [1][3] |
| Melting Point | 163-166 °C | |
| Boiling Point | 451.9 °C at 760 mmHg (Estimate) | [4] |
| Solubility | Soluble in DMSO and Methanol | [6] |
| Molecular Weight | 212.20 g/mol | [5] |
| Optical Activity | [α]23/D +31° (c=1 in 6 M HCl) for (1S,2S) isomer | |
| [α]25/D −30° (c=1 in 6 M HCl) for (1R,2R) isomer | [7] | |
| Vapor Pressure | 5.92E-09 mmHg at 25°C | [4] |
Spectroscopic Profile
Structural elucidation and quality control rely heavily on spectroscopic analysis. Data for 2-Amino-1-(4-nitrophenyl)propane-1,3-diol is available across various standard techniques:
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra are available in public databases, which are essential for confirming the proton environment and verifying the compound's structural integrity.[5]
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Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) data helps confirm the molecular weight and fragmentation pattern, which is a key purity indicator.[5]
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Infrared (IR) Spectroscopy: IR spectra can be used to identify the characteristic functional groups, such as hydroxyl (-OH), amine (-NH₂), and nitro (-NO₂) groups present in the molecule.
Researchers can access reference spectra from comprehensive databases like PubChem to validate their own analytical results.[5]
Role in Synthesis and Chemical Reactivity
The primary industrial application of this compound is its function as a late-stage intermediate in the synthesis of Chloramphenicol.[3][4] The final step involves the dichloroacetylation of the amino group. Understanding this pathway is critical for drug development professionals focused on antibiotic manufacturing.
Caption: Role as the key intermediate in Chloramphenicol synthesis.
Beyond this, its chiral nature makes it a valuable building block for other complex molecules. For instance, it has been used in the synthesis of (4S,5S)-(-)-isocytoxazone.[6][9] The reactivity is governed by its primary functional groups: the amino group is nucleophilic and readily undergoes acylation, while the two hydroxyl groups can be involved in esterification or etherification reactions.
Applications in Drug Development and Research
1. Chloramphenicol Production: This remains the compound's most significant application.[4] Chloramphenicol, despite concerns over systemic toxicity like aplastic anemia, is a potent inhibitor of bacterial protein synthesis.[10][11] It is experiencing renewed interest for several reasons:
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Topical Use: It is widely used in eye drops and ointments for bacterial conjunctivitis, where systemic absorption and associated risks are minimal.[12][13]
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Combating Resistance: In an era of rising multi-drug resistance, older antibiotics like Chloramphenicol can be effective against pathogens that have developed resistance to newer drugs.[10]
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Cost-Effectiveness: It is a low-cost antibiotic, making it a viable option in many parts of the world for treating serious infections like typhoid fever and bacterial meningitis when other options are unavailable.[10][11]
2. Chiral Synthesis: As a readily available chiral molecule, it serves as a starting material or resolving agent in asymmetric synthesis, enabling the creation of enantiomerically pure compounds for other therapeutic targets.[1] Its use has been noted in the development of antihypertensive agents and other bioactive molecules.[1][2]
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. The compound is classified as a skin and eye irritant.[14][15]
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Hazard Identification: GHS pictograms typically indicate a warning for serious eye irritation (H319) and skin irritation (H315).[14][15]
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Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, is mandatory.[16] In case of dust generation, respiratory protection (e.g., N95 dust mask) should be used.[7]
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Handling: Operations should be conducted in a well-ventilated area or a fume hood to minimize dust generation and inhalation.[16] Avoid contact with skin and eyes.[14]
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Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[16][17] Recommended storage temperatures are often between 2-8°C for long-term stability as a reference standard.
Workflow for Quality Control Analysis
A self-validating protocol for quality control is paramount to ensure the purity of the intermediate, which directly impacts the quality and safety of the final active pharmaceutical ingredient (API).
Caption: A logical workflow for the quality control of the compound.
This workflow ensures that each batch of the intermediate is rigorously tested for identity, purity, and physical properties before being released for use in API synthesis. The causality is clear: physical and identity tests (Steps 2 & 3) confirm the material is correct before quantitative analysis (Step 4) determines its purity, leading to a final, data-backed decision (Step 8).
References
- Isolation of 3' -O-acetylchloramphenicol: a possible intermediate in chloramphenicol biosynthesis. PubMed.
- (1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol. ChemicalBook.
- 2-Amino-1-(4-nitrophenyl)-1,3-propanediol Safety Data Sheets. Echemi.
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2-Amino-1-(4-nitrophenyl)-1,3-propanediol. PubChem. Available from: [Link]
- Material Safety Data Sheet. Cole-Parmer.
- 2-Amino-1-(4-nitrophenyl)propane-1,3-diol British Pharmacopoeia (BP) Reference Standard. MilliporeSigma.
- SAFETY DATA SHEET. TCI Chemicals.
- (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol CAS 2964-48-9. Ruifu Chemical.
- (1R,2R-(-)-2-Amino-1-(4-nitrofenil)-1,3-propanodiol. Chem-Impex.
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(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. PubChem. Available from: [Link]
- SAFETY DATA SHEET. Fisher Scientific.
- Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. Nat.Volatiles&Essent.Oils.
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Chloramphenicol – A Potent Armament Against Multi-Drug Resistant (MDR) Gram Negative Bacilli?. PMC - PubMed Central. Available from: [Link]
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Chloramphenicol. StatPearls - NCBI Bookshelf. Available from: [Link]
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Chloramphenicol. Wikipedia. Available from: [Link]
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Chloramphenicol Resurrected: A Journey from Antibiotic Resistance in Eye Infections to Biofilm and Ocular Microbiota. MDPI. Available from: [Link]
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Unlocking Pharmaceutical Potential: Properties and Sourcing of 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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2-amino-1-(4-nitrophenyl)propane-1,3-diol. British Pharmacopoeia. Available from: [Link]
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2-Amino-1-(4-nitrophenyl)propan-1,3-diol. Viện Kiểm nghiệm thuốc Trung ương. Available from: [Link]
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2-Amino-2-ethyl-1,3-propanediol. PubChem. Available from: [Link]
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